molecular formula C20H26O4 B1180469 Liangshanin A CAS No. 122717-54-8

Liangshanin A

Cat. No.: B1180469
CAS No.: 122717-54-8
M. Wt: 330.4 g/mol
Attention: For research use only. Not for human or veterinary use.
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Description

Liangshanin A is a natural diterpenoid compound found in the herbs of Rabdosia liangshanica. It is known for its unique structure and significant biological activities. The compound has a molecular formula of C20H26O4 and a molecular weight of 330.42 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Liangshanin A can be synthesized through a series of chemical reactions. One common method involves the use of Diels-Alder reactions, where this compound acts as a dienophile with various dienes to form tricyclic and tetracyclic adducts. These reactions typically proceed smoothly under controlled conditions, allowing for the synthesis of this compound in multiple steps.

Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from the herbs of Rabdosia liangshanica. The extraction process includes solvent extraction using organic solvents such as ethanol and chloroform, followed by purification steps to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Liangshanin A undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different oxidized derivatives.

    Reduction: The compound can be reduced under specific conditions to yield reduced forms.

    Substitution: this compound can undergo substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Scientific Research Applications

Liangshanin A has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Liangshanin A involves its interaction with specific molecular targets and pathways. The compound exerts its effects by modulating various biological pathways, including those involved in inflammation and cell proliferation. The exact molecular targets and pathways are still under investigation, but it is known to interact with key enzymes and receptors in these pathways .

Comparison with Similar Compounds

Liangshanin A is unique among diterpenoids due to its specific structure and biological activities. Similar compounds include:

This compound stands out due to its unique combination of structural features and biological activities, making it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

(1R,2R,4S,9R,10S,13S,16R)-2,16-dihydroxy-5,5,9-trimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadec-7-ene-6,15-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O4/c1-10-11-5-6-12-19(4)8-7-14(21)18(2,3)13(19)9-15(22)20(12,16(10)23)17(11)24/h7-8,11-13,15,17,22,24H,1,5-6,9H2,2-4H3/t11-,12-,13+,15+,17+,19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNTXARLHZHVLRV-MJTHGBBVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC(C34C(C2(C=CC1=O)C)CCC(C3O)C(=C)C4=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12C=CC(=O)C([C@H]1C[C@H]([C@]34[C@H]2CC[C@H]([C@H]3O)C(=C)C4=O)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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